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molecular formula C6H3F3N2S B174929 6-(Trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 109113-98-6

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Cat. No. B174929
M. Wt: 192.16 g/mol
InChI Key: GUVJALXXDXFZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

3-Bromo-1,1,1-trifluoroacetone (11.0 mmol) is added to a solution of 2-aminothiazole (10.0 mmol) in acetone (20 mL) and the mixture is stirred at reflux for 20 h. The obtained precipitate is filtered off, treated with hydrobromic acid (2.0 M, 40 mL), stirred at reflux for 1 h and cooled to RT. The mixture is made basic by addition of ammonium hydroxide solution (15%) and the resulting free base is crystallized from EtOH to give the desired product. LC-MS: tR=0.78 min; [M+H]+=192.95.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([F:7])([F:6])[F:5].[NH2:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1>CC(C)=O>[F:5][C:4]([F:7])([F:6])[C:3]1[N:9]=[C:10]2[N:14]([CH:2]=1)[CH:13]=[CH:12][S:11]2

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
ADDITION
Type
ADDITION
Details
treated with hydrobromic acid (2.0 M, 40 mL)
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture is made basic by addition of ammonium hydroxide solution (15%)
CUSTOM
Type
CUSTOM
Details
the resulting free base is crystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=C2SC=CN2C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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